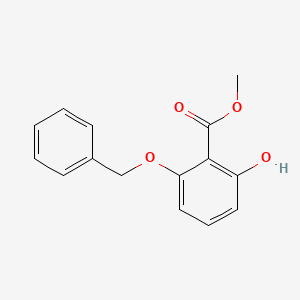

Methyl 2-(benzyloxy)-6-hydroxybenzoate

Übersicht

Beschreibung

“Methyl 2-(benzyloxy)-6-hydroxybenzoate” is a chemical compound that is used in various chemical reactions. It is an intermediate in the synthesis of salmeterol, a medication used to treat asthma and chronic obstructive pulmonary disease . The compound is also known as “methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate” and has a molecular formula of C17H15BrO4 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent to obtain 5-acetyl-2-benzyloxy benzoate . Another method involves the use of 2-benzyloxypyridine, which is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 ketone (aromatic), and 1 ether (aromatic) . The compound crystallizes in the monoclinic space group P21/c with unit-cell parameters .Chemical Reactions Analysis

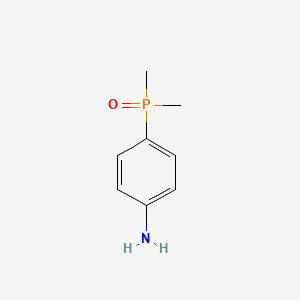

“this compound” participates in various chemical reactions. For instance, it is involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also undergo reduction, converting electron withdrawing functions into electron donating amino and alkyl groups .Physical And Chemical Properties Analysis

“this compound” has several physical and chemical properties. It is a light yellow liquid with an aromatic odor . Its melting point is -12 °C, and its boiling point is between 198 and 199 °C. The compound has a flash point of 77 °C and an autoignition temperature of 518 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Convergent Synthesis of Phytoalexins : A study demonstrated the use of a directed lithiation reaction for synthesizing deoxybenzoin derivatives, which are precursors for 2-aryl-6-hydroxybenzo[b]furans, important in the synthesis of phytoalexins such as vignafuran, 6-demethylvignafuran, and moracin M (Watanabe et al., 1991).

Structure and Theoretical Analysis : Research involving methyl 4-hydroxybenzoate, a related compound, involved X-ray structural analysis, Hirshfeld surface analysis, and computational calculations to understand its molecular properties, contributing to the knowledge of its pharmaceutical activity (Sharfalddin et al., 2020).

Synthesis of Quinazoline Derivatives : The synthesis of benzyloxy-quinazoline derivatives from methyl 4-hydroxy-3-methoxybenzoate, highlighting the compound's role in synthesizing complex chemical structures (Wang et al., 2015).

Environmental and Biological Applications

Photodegradation Studies : An investigation into the photochemical degradation of hazardous water contaminants, including methyl hydroxybenzoate compounds, using ultraviolet C lamps. This study is crucial for understanding the environmental impact and breakdown of these chemicals (Gmurek et al., 2015).

Large-Scale Synthesis for Medical Applications : Development of a large-scale synthesis process for Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for treating hyperproliferative disorders and cancer, showcasing the compound's potential in pharmaceutical applications (Kucerovy et al., 1997).

Antitumor Properties : Exploration of the metabolic formation and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles, leading to the identification of a major metabolite, 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole, which has implications in cancer treatment research (Kashiyama et al., 1999).

Safety and Hazards

“Methyl 2-(benzyloxy)-6-hydroxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Protective equipment should be worn when handling this compound .

Zukünftige Richtungen

“Methyl 2-(benzyloxy)-6-hydroxybenzoate” has potential applications in various fields. For instance, it is being studied for its use in the synthesis of chromane derivatives, which are inhibitors of the salicylate synthase from M. tuberculosis . Additionally, it is being explored as a reagent for the synthesis of benzyl ethers and esters .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-6-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)14-12(16)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPSQXPDPNPBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503526 | |

| Record name | Methyl 2-(benzyloxy)-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74292-74-3 | |

| Record name | Methyl 2-hydroxy-6-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74292-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(benzyloxy)-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]-](/img/structure/B3056730.png)